DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite

siRNA delivery Pharmacokinetics Albumin binding

DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite (Compound 103, CAS: 2923115-67-5) is a modified adenosine phosphoramidite building block designed for the solid-phase synthesis of therapeutic oligonucleotides. Its defining feature is a long-chain docosyl (C22) aliphatic modification attached to the 2'-hydroxyl group of the ribose sugar.

Molecular Formula C69H96N7O8P
Molecular Weight 1182.5 g/mol
Cat. No. B15598477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-2'-O-C22-rA-3'-CE-Phosphoramidite
Molecular FormulaC69H96N7O8P
Molecular Weight1182.5 g/mol
Structural Identifiers
InChIInChI=1S/C69H96N7O8P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-33-48-80-64-63(84-85(82-49-34-47-70)76(53(2)3)54(4)5)61(83-68(64)75-52-73-62-65(71-51-72-66(62)75)74-67(77)55-35-29-27-30-36-55)50-81-69(56-37-31-28-32-38-56,57-39-43-59(78-6)44-40-57)58-41-45-60(79-7)46-42-58/h27-32,35-46,51-54,61,63-64,68H,8-26,33-34,48-50H2,1-7H3,(H,71,72,74,77)/t61-,63?,64+,68-,85?/m1/s1
InChIKeyBCBFIURHCBIJCZ-WMJDEODXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite: A Specialized Adenosine Phosphoramidite for Hydrophobic siRNA Conjugation


DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite (Compound 103, CAS: 2923115-67-5) is a modified adenosine phosphoramidite building block designed for the solid-phase synthesis of therapeutic oligonucleotides . Its defining feature is a long-chain docosyl (C22) aliphatic modification attached to the 2'-hydroxyl group of the ribose sugar . This structural addition imparts significant lipophilicity to the molecule, a property that is retained in the final siRNA conjugate. The compound is supplied with standard protecting groups for automated oligonucleotide synthesis: a dimethoxytrityl (DMTr) group on the 5'-hydroxyl for chain extension, a cyanoethyl (CE) group on the 3'-phosphoramidite for efficient coupling, and a benzoyl (Bz) group on the exocyclic amine of the adenine base to prevent undesired side reactions during synthesis [1].

The Functional Imperative of the C22 Lipid Chain: Why a Standard Adenosine Phosphoramidite Cannot Substitute for DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite


A standard adenosine phosphoramidite (e.g., 2'-O-TBDMS-rA or 2'-O-Me-rA) and DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite are not interchangeable in a therapeutic oligonucleotide context. The functional divergence stems from the docosyl (C22) lipid chain's primary role: it is not a protecting group but a pharmacodynamic and pharmacokinetic effector [1]. While a 2'-O-TBDMS modification is a temporary, acid-labile mask that is removed post-synthesis to yield native RNA, the C22 chain is a permanent, hydrophobic appendage designed to interact with biological systems [2]. This interaction enables the conjugated siRNA to bind serum albumin, which fundamentally alters its in vivo distribution and half-life, a function a standard adenosine building block is structurally incapable of performing [3]. Therefore, substituting this compound with a generic analog would result in the loss of the key lipophilic conjugation strategy essential for the intended extrahepatic delivery of the siRNA [4].

Quantitative Evidence for DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite: A Comparator-Based Analysis of Function and Performance


Mechanism of Action: Albumin Binding for Extended Systemic Circulation

The incorporation of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite into an siRNA enables a distinct mechanism of action compared to an siRNA containing a standard adenosine monomer. The C22-modified siRNA binds to serum albumin, which prolongs its circulation half-life and reduces renal clearance, a property not exhibited by unmodified or 2'-O-TBDMS containing siRNAs [1]. This mechanism is a key differentiator for achieving extrahepatic delivery, a significant challenge in RNAi therapeutics.

siRNA delivery Pharmacokinetics Albumin binding Lipid conjugation

Improved In Vivo Delivery to Extrahepatic Tissues (Skeletal and Cardiac Muscle)

The lipid conjugate derived from this building block, which mimics docosanoic acid (DCA) conjugation, facilitates functional delivery to a broader range of tissues than achieved by clinically standard liver-targeting conjugates like GalNAc. DCA-conjugated siRNAs have been shown to support delivery to muscle, heart, fat, and adrenal glands, addressing the major technological need for extrahepatic siRNA delivery [1]. This is in contrast to GalNAc-conjugated siRNAs, which demonstrate robust efficacy primarily in the liver.

siRNA delivery Biodistribution Docosanoic acid (DCA) Lipid conjugation

Enhanced Nuclease Resistance and Stability

siRNAs conjugated with a 2'-O-C22 group exhibit increased resistance to degradation by serum nucleases [1]. This is a direct consequence of the steric bulk and hydrophobic character imparted by the C22 chain, which hinders enzyme access to the phosphodiester backbone. While 2'-O-methyl modifications also confer nuclease resistance, the C22 modification provides this stability enhancement in addition to its unique albumin-binding and extrahepatic targeting properties, which a simple 2'-O-methyl modification cannot achieve.

siRNA stability Nuclease resistance Serum stability 2'-O-modification

Superior Extrahepatic Accumulation Compared to Other Lipid Conjugates

The docosanoic acid (DCA) lipid conjugate, which is structurally equivalent to the product derived from this building block, has been shown to enable 3- to 9-fold higher siRNA levels in extrahepatic tissues compared to cholesterol-conjugated siRNAs, a more common lipophilic conjugate [1]. This significant quantitative difference highlights the superiority of the C22 chain for achieving high tissue concentrations outside the liver.

siRNA delivery Biodistribution Lipid conjugates DCA Cholesterol

Enhanced Duplex Thermal Stability Compared to Unmodified RNA

2'-O-alkyl modifications, as a general class, are known to increase the thermal stability of nucleic acid duplexes. A study on 2'-O-alkyl-NPS oligonucleotide analogs demonstrated an increase in duplex melting temperatures (Tm) of up to 2.5°C per linkage for DNA complements and up to 4°C per linkage for RNA complements compared to unmodified DNA [1]. While this is a class-level effect, it supports the expectation that the 2'-O-C22 modification will also contribute to enhanced duplex stability compared to an unmodified control, which is a desirable attribute for potent RNAi activity.

siRNA Thermal stability Duplex melting temperature (Tm) 2'-O-modification

Vendor-Purity Metrics

The functional and biological performance of synthesized oligonucleotides is critically dependent on the purity of the phosphoramidite monomers. Commercially sourced DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite is available with defined purity metrics. Vendors provide this compound with a purity of 98.0% (as reported by MedChemExpress ) or ≥98% (as reported by InvivoChem ), and >99% (as reported by Huanaok [1]). This high level of purity is essential for achieving the high coupling efficiency and minimizing sequence errors during solid-phase synthesis, particularly when incorporating a complex, hydrophobic monomer like this one.

Chemical purity QC metrics Sourcing

Key Application Scenarios for DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite in Therapeutic Oligonucleotide R&D


Development of siRNA Therapeutics for Extrahepatic Diseases (e.g., Muscular Dystrophy, Cardiac Amyloidosis)

This compound is a critical reagent for synthesizing siRNAs designed for extrahepatic delivery. The evidence shows that the C22 lipid conjugate enables delivery to tissues such as skeletal and cardiac muscle, which are not effectively targeted by standard GalNAc conjugates [1]. Procurement is justified for programs aiming to silence disease-causing genes in these tissues, a feat unattainable with standard adenosine building blocks.

Engineering Long-Circulating siRNAs with Enhanced Pharmacokinetic Profiles

The C22 modification confers the ability to bind serum albumin, a proven mechanism for extending the systemic circulation half-life of therapeutic oligonucleotides [2]. This application scenario is ideal for research projects where sustained target engagement is required and rapid renal clearance is a key hurdle. A standard adenosine phosphoramidite cannot provide this critical PK advantage.

Constructing siRNAs with Superior Accumulation Compared to Cholesterol-Conjugated Analogs

Research groups comparing lipophilic conjugation strategies for extrahepatic delivery will find this building block essential. Evidence demonstrates that a DCA (C22) conjugate achieves 3- to 9-fold higher accumulation in extrahepatic tissues than a cholesterol conjugate [3]. This makes it the preferred choice for studies where maximizing tissue concentration outside the liver is a primary endpoint.

Investigating the Impact of 2'-O-Alkyl Modifications on Duplex Stability

While the primary differentiator is in vivo delivery, the compound also serves as a specific tool to study the impact of a long-chain 2'-O-alkyl modification on nucleic acid structure and stability. Class-level evidence indicates that 2'-O-alkyl modifications can significantly increase duplex melting temperature (Tm), with increases of up to 4°C per linkage for RNA targets [4]. This scenario supports basic and applied research into the biophysical properties of modified oligonucleotides.

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